molecular formula C11H16ClN3 B1467867 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine CAS No. 1824155-76-1

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Cat. No.: B1467867
CAS No.: 1824155-76-1
M. Wt: 225.72 g/mol
InChI Key: MKDNYXYUOCBBOG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, pyrimidine derivatives can inhibit DNA topoisomerase II by binding to its active site, preventing the enzyme from performing its function . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of pyrimidine derivatives have been associated with cytotoxicity and adverse effects on organ function . Threshold effects are also observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels. For example, pyrimidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, pyrimidine derivatives can be transported across cell membranes by specific transporters, influencing their localization and accumulation within cells . The distribution of the compound within tissues can also impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives may localize to the nucleus, where they can interact with DNA and nuclear proteins . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Scientific Research Applications

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential drugs for treating various diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine.

    2,6-Dimethylpiperidine: Another precursor used in the synthesis.

    Other Substituted Pyrimidines: Compounds with similar structures but different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a dimethylpiperidinyl group makes it a valuable scaffold for developing new pharmacologically active compounds.

Properties

IUPAC Name

4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNYXYUOCBBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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